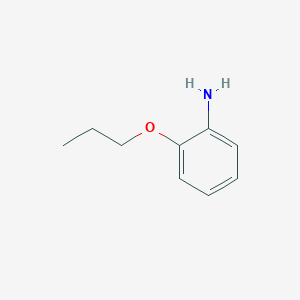
2-丙氧基苯胺
概述
描述
2-Propoxyaniline, also known as O-Propylaniline, is an aniline derivative with the chemical formula C9H13NO . It has a molecular weight of 151.21 .
Molecular Structure Analysis
The molecular structure of 2-Propoxyaniline consists of a benzene ring with an amine (NH2) group and a propoxy (CH2CH2CH2O) group attached to it .Physical And Chemical Properties Analysis
2-Propoxyaniline is a liquid at room temperature .科学研究应用
生物研究中的光反应衍生物
2-丙氧基苯胺及其衍生物,特别是5-硝基-2-丙氧基苯胺,已被用于合成光反应化合物。这些化合物被用于生物研究,以了解甜味受体中的结构和活性关系。光反应性的2-丙氧基苯胺衍生物对于通过光亲和标记探索小型生物活性化合物与分子受体之间的相互作用至关重要。这种方法对于揭示生物系统中分子相互作用的复杂机制具有重要意义(Murai, Yoshida, Wang, Masuda, Hashidoko, Monde, Hatanaka, Hashimoto, 2015)。
制药研究中的药物溶解
在制药研究中,了解药物的溶解度至关重要,特别是对于那些水溶性差的药物。研究已经集中在使用丙二醇等溶解剂来增强这些药物的生物利用度。使用模拟人类肠道吸收的Caco-2系统的研究表明,溶解剂可以用于预测水溶性差的药物在人体中的吸收。这项研究对于新药配方的开发至关重要,确保在人体中有效的输送和吸收(Takahashi, Kondo, Yasuda, Watanabe, Kobayashi, Yokohama, 2002)。
神经保护性质的探索
丙泊酚,2-丙氧基苯胺的衍生物,已被广泛研究其神经保护性质。它表现出减少脑血流和颅内压、作为抗氧化剂并展现抗炎性质的潜力。这些特性使其成为保护大脑免受缺血性损伤的候选药物,在类似冠状动脉搭桥手术等医疗程序中具有高度相关性。了解丙泊酚的机制可以导致开发有效的大脑组织保护治疗(Kotani, Shimazawa, Yoshimura, Iwama, Hara, 2008)。
安全和危害
未来方向
While specific future directions for 2-Propoxyaniline are not mentioned in the available resources, its derivatives have been used in the study of the chemoreception mechanism of the sweet taste receptor . This suggests potential future research in understanding the interactions of such compounds with biological receptors.
作用机制
Target of Action
It’s structurally similar compound, 5-nitro-2-propoxyaniline, is known to interact with the sweet taste receptor (t1r2–t1r3) . The sweet taste receptor is a heterodimeric G protein-coupled receptor that recognizes a wide variety of sweet compounds .
Mode of Action
Studies on 5-nitro-2-propoxyaniline suggest that it may interact with the sweet taste receptor in a similar manner . The compound likely binds to the receptor, triggering a conformational change that leads to signal transduction and the perception of sweetness .
Biochemical Pathways
Given its potential interaction with the sweet taste receptor, it may influence the signaling pathways associated with taste perception
Pharmacokinetics
Given its structural similarity to 5-nitro-2-propoxyaniline, it’s possible that it shares similar pharmacokinetic properties
Result of Action
If it acts similarly to 5-nitro-2-propoxyaniline, it may induce a sweet taste sensation by activating the sweet taste receptor
Action Environment
The action, efficacy, and stability of 2-Propoxyaniline may be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and its ability to interact with its target . .
属性
IUPAC Name |
2-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXYMKMFXNCXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366584 | |
| Record name | 2-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxyaniline | |
CAS RN |
4469-78-7 | |
| Record name | 2-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4469-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What methods are being employed to unravel the interaction between 2-propoxyaniline derivatives and the sweet taste receptor?
A2: Photoaffinity labeling is emerging as a powerful tool to elucidate the interaction between 2-propoxyaniline derivatives and the sweet taste receptor. [] This technique involves synthesizing photoreactive derivatives of 2-propoxyaniline. [] Upon exposure to UV light, these derivatives form covalent bonds with the receptor, allowing researchers to isolate and study the binding site in detail. This approach provides valuable insights into the molecular mechanisms underlying sweet taste perception and can guide the development of novel artificial sweeteners with improved properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

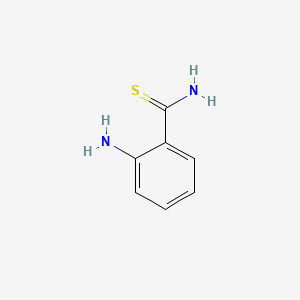

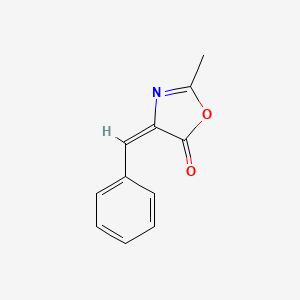
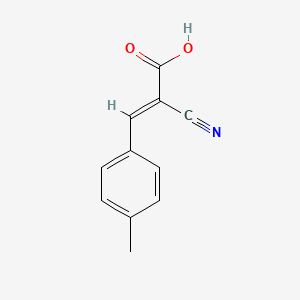
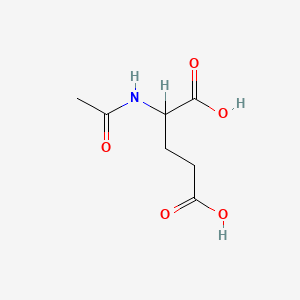



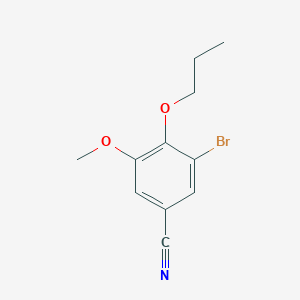
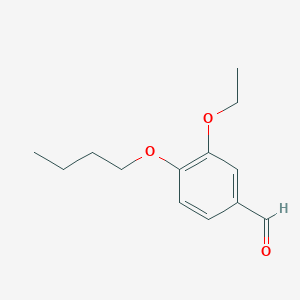
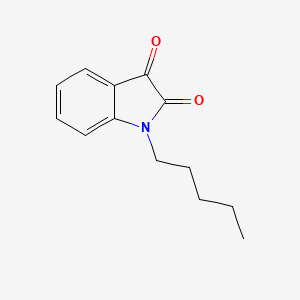

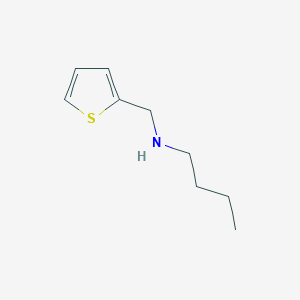
![(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1270991.png)